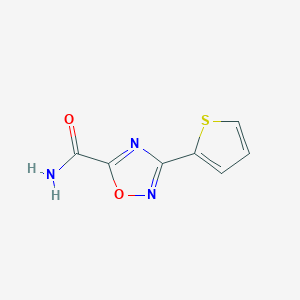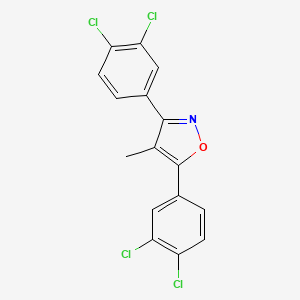![molecular formula C16H14ClN3O3S B10920000 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-chlorophenyl 4-methoxybenzoate](/img/structure/B10920000.png)
4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-chlorophenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common approach is the condensation reaction between 2-chlorophenyl 4-methoxybenzoate and a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}BENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE
- 4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)-2-ETHOXYPHENYL 4-METHOXYBENZOATE
Uniqueness
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H14ClN3O3S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-chlorophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C16H14ClN3O3S/c1-22-12-5-3-11(4-6-12)15(21)23-14-7-2-10(8-13(14)17)9-19-20-16(18)24/h2-9H,1H3,(H3,18,20,24)/b19-9+ |
InChI Key |
HMCUFAPNGNFMIZ-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=S)N)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10919917.png)
![2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10919926.png)
![N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919928.png)
![{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10919929.png)
![N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10919938.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10919947.png)

![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10919969.png)
![4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10919971.png)
![3,6-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919981.png)
![Methyl 5-methyl-2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10919982.png)
![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10919986.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]benzoate](/img/structure/B10919992.png)
